Cyclopent-2-enethione
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Overview
Description
Cyclopent-2-enethione is an organic compound with the molecular formula C5H6S It is a cyclic thioketone, characterized by a five-membered ring containing a double bond and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopent-2-enethione can be synthesized through several methods. One common approach involves the retro-ene reaction of cyclopent-2-enyl bromide under flash vacuum thermolysis (FVT) conditions . This method yields this compound with high efficiency. Another method involves the desymmetrization of malonate esters using nickel-catalyzed cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of nickel-catalyzed reactions and FVT conditions are feasible for large-scale production, provided the necessary safety and environmental regulations are followed.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-2-enethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to cyclopent-2-enethiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopent-2-enethiol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclopent-2-enethione has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclopent-2-enethione exerts its effects involves its ability to undergo various chemical transformations. The sulfur atom in the molecule can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The double bond in the ring structure also allows for various addition reactions, further expanding its reactivity.
Comparison with Similar Compounds
Cyclopent-2-enethione can be compared to other cyclic thioketones, such as cyclohex-2-enethione and cyclopent-2-enone . While these compounds share similar structural features, this compound is unique due to its specific reactivity and the presence of a sulfur atom, which imparts distinct chemical properties. Other similar compounds include cyclopent-2-enone and cyclohex-2-enone, which differ in the size of the ring and the presence of oxygen instead of sulfur .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, with potential uses in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this versatile compound.
Properties
IUPAC Name |
cyclopent-2-ene-1-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c6-5-3-1-2-4-5/h1,3H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKGYWOHZQITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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